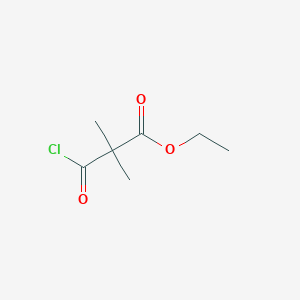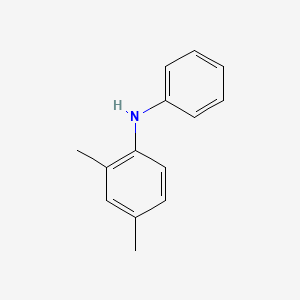![molecular formula C9H17NO B1354585 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde CAS No. 39943-37-8](/img/structure/B1354585.png)
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde is an organic compound that features a cyclopentane ring substituted with a dimethylaminomethyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethylamine and formaldehyde in the presence of an acid catalyst. The reaction proceeds via the formation of an iminium ion intermediate, which subsequently undergoes nucleophilic addition to yield the desired product.
Reaction Scheme:
- Cyclopentanone + Dimethylamine + Formaldehyde → Iminium Ion Intermediate
- Iminium Ion Intermediate + Cyclopentanone → this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as halides, thiols, and amines
Major Products Formed
Oxidation: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carboxylic Acid
Reduction: 1-[(Dimethylamino)Methyl]Cyclopentane-1-Methanol
Substitution: Products depend on the nucleophile used in the reaction
Scientific Research Applications
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is used in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may act as an inhibitor or modulator of enzymes involved in neurotransmitter synthesis or degradation. The dimethylamino group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with active site residues.
Comparison with Similar Compounds
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde can be compared with other similar compounds, such as:
1-[(Dimethylamino)Methyl]Cyclohexane-1-Carbaldehyde: This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its reactivity and binding properties.
1-[(Dimethylamino)Methyl]Cyclopentane-1-Carboxylic Acid: This compound has a carboxylic acid group instead of an aldehyde group, which influences its chemical behavior and applications.
1-[(Dimethylamino)Methyl]Cyclopentane-1-Methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]cyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHVBXDPRDUMRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCC1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504297 |
Source


|
| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39943-37-8 |
Source


|
| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxamide](/img/structure/B1354505.png)
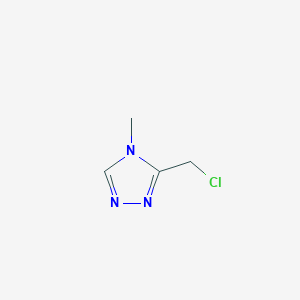
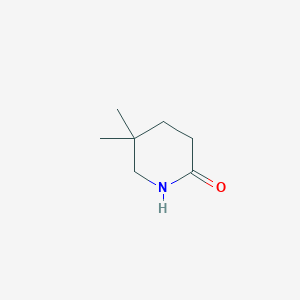

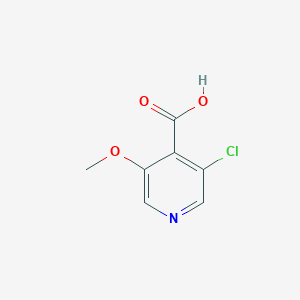
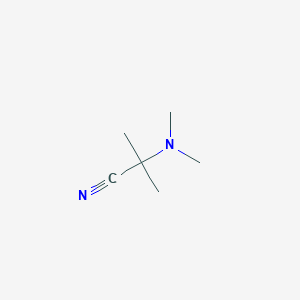
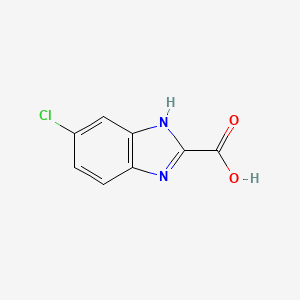
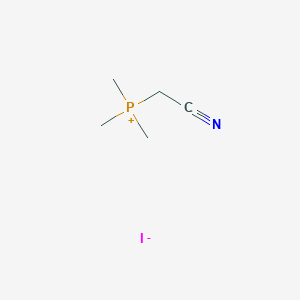
![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)
![Ethanone, 1-[3-(heptyloxy)phenyl]-](/img/structure/B1354533.png)
![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)
